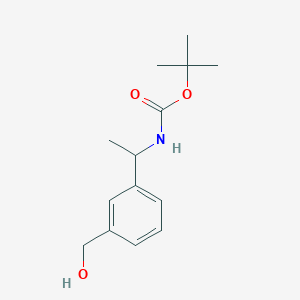

tert-Butyl (1-(3-(hydroxymethyl)phenyl)ethyl)carbamate

Overview

Description

“tert-Butyl (1-(3-(hydroxymethyl)phenyl)ethyl)carbamate” is a chemical compound with the molecular formula C14H21NO3 . It has a molecular weight of 251.32 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H21NO3/c1-10(15-13(17)18-14(2,3)4)12-7-5-6-11(8-12)9-16/h5-8,10,16H,9H2,1-4H3,(H,15,17) . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis

This compound has a predicted density of 1.088±0.06 g/cm3 . The boiling point is predicted to be 410.0±33.0 °C . It should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications

Synthesis and Biological Activity

Some novel 1,3-disubstituted ureas and phenyl N-substituted carbamates, including tert-butyl derivatives, have been synthesized and evaluated for their antiarrhythmic and hypotensive properties. These compounds, specifically designed to exhibit significant biological activities, showcase the versatility of tert-butyl carbamate derivatives in medicinal chemistry, such as the strong hypotensive action of certain ureas and the comparable antiarrhythmic activity to Propranolol of others (Chalina, Chakarova, & Staneva, 1998).

Intermediate for Biologically Active Compounds

Tert-Butyl carbamate derivatives serve as important intermediates in synthesizing biologically active compounds like omisertinib (AZD9291), highlighting their role in developing cancer treatments. The rapid synthetic method and high yield of these compounds emphasize their significance in pharmaceutical manufacturing (Zhao, Guo, Lan, & Xu, 2017).

Enzymatic Kinetic Resolution

The enzymatic kinetic resolution of tert-butyl carbamates to obtain chiral enantiomers demonstrates their application in producing optically pure compounds. This process, leveraging the selectivity of Candida antarctica lipase B (CAL-B), showcases the utility of tert-butyl carbamates in synthesizing chiral organoselenanes and organotelluranes, essential for various chemical syntheses (Piovan, Pasquini, & Andrade, 2011).

Synthetic Methodologies

Tert-Butyl carbamates also play a pivotal role in developing novel synthetic methodologies. For instance, they act as N-(Boc)-protected nitrones in reactions with organometallics, leading to N-(Boc)hydroxylamines. These transformations underline their importance as versatile building blocks in organic synthesis, providing pathways to various functionalized compounds (Guinchard, Vallée, & Denis, 2005).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm. Specific hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray .

Mechanism of Action

Mode of Action

They can inhibit enzymes like acetylcholinesterase, affecting neurotransmission . More research is needed to understand the specific interactions of this compound with its targets.

Biochemical Pathways

The biochemical pathways affected by “tert-Butyl (1-(3-(hydroxymethyl)phenyl)ethyl)carbamate” are not well-studied. Carbamates can affect various biochemical pathways depending on their specific targets. For instance, if they inhibit acetylcholinesterase, they can affect the cholinergic pathway, leading to an accumulation of acetylcholine in the synaptic cleft

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “this compound” are not well-documented. Carbamates are generally well-absorbed in the body and can be distributed to various tissues. They are metabolized in the liver and excreted in urine . The specific ADME properties of this compound, including its bioavailability, need to be studied further.

Result of Action

The molecular and cellular effects of “this compound” are not well-understood. Depending on its targets and mode of action, it can have various effects at the molecular and cellular levels. For instance, if it inhibits acetylcholinesterase, it can lead to an overstimulation of cholinergic neurons . More research is needed to understand the specific effects of this compound.

Action Environment

The action, efficacy, and stability of “this compound” can be influenced by various environmental factors. These can include the pH and temperature of the environment, the presence of other compounds, and the specific characteristics of the target cells or tissues

Properties

IUPAC Name |

tert-butyl N-[1-[3-(hydroxymethyl)phenyl]ethyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO3/c1-10(15-13(17)18-14(2,3)4)12-7-5-6-11(8-12)9-16/h5-8,10,16H,9H2,1-4H3,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOQJIYZNPOOWBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC(=C1)CO)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.